2-azido-N-(4-bromo-2-fluorophenyl)acetamide

Lipophilicity CNS permeability Drug design

2-Azido-N-(4-bromo-2-fluorophenyl)acetamide (CAS 1249127-92-1) is a heterobifunctional small molecule with the formula C₈H₆BrFN₄O and a molecular weight of 273.06 g·mol⁻¹. It features an azide group on the acetamide side chain alongside a 4-bromo-2-fluoro-substituted phenyl ring, placing it at the intersection of click chemistry, cross-coupling, and photoaffinity labeling applications.

Molecular Formula C8H6BrFN4O
Molecular Weight 273.06 g/mol
CAS No. 1249127-92-1
Cat. No. B1524892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-N-(4-bromo-2-fluorophenyl)acetamide
CAS1249127-92-1
Molecular FormulaC8H6BrFN4O
Molecular Weight273.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)NC(=O)CN=[N+]=[N-]
InChIInChI=1S/C8H6BrFN4O/c9-5-1-2-7(6(10)3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15)
InChIKeyUYFNOYGEJQHFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-N-(4-bromo-2-fluorophenyl)acetamide (CAS 1249127-92-1): Structural Profile and Procurement Context


2-Azido-N-(4-bromo-2-fluorophenyl)acetamide (CAS 1249127-92-1) is a heterobifunctional small molecule with the formula C₈H₆BrFN₄O and a molecular weight of 273.06 g·mol⁻¹ [1]. It features an azide group on the acetamide side chain alongside a 4-bromo-2-fluoro-substituted phenyl ring, placing it at the intersection of click chemistry, cross-coupling, and photoaffinity labeling applications [2]. The compound is commercially available from multiple suppliers in purities of ≥95% with pricing ranging from approximately $115 (100 mg) to $635 (1 g) [3]. Direct primary research literature on this specific compound is limited; its differentiation from in-class analogs rests primarily on its unique combination of orthogonally reactive functional groups and computed physicochemical properties [1].

Why 2-Azido-N-(4-bromo-2-fluorophenyl)acetamide Cannot Be Interchanged with Generic Aryl Azide or Haloacetamide Analogs


Generic substitution among structurally similar aryl azidoacetamides fails because small changes in halogen substitution pattern produce measurable shifts in lipophilicity, topological polar surface area (TPSA), and hydrogen-bonding capacity that govern membrane permeability, metabolic stability, and cross-coupling reactivity in step-economic synthetic sequences [1]. The concurrent presence of bromine (C–Br for Suzuki, Buchwald, or Ullmann coupling), fluorine (¹⁹F NMR reporter, metabolic blocking), and the azide (CuAAC or SPAAC click chemistry) within a single low-molecular-weight scaffold (273.06 Da) is not replicated by any single commercially catalogued analog with documented properties [2]. The computed XLogP3 of 3.1 and TPSA of 43.5 Ų place this compound in a favorable CNS-permeable property space distinct from both its des-fluoro (2-azido-N-(4-bromophenyl)acetamide) and des-bromo (2-azido-N-(2,4-difluorophenyl)acetamide) counterparts, where altered lipophilicity and electronic character would divert biological distribution and synthetic outcomes [1].

2-Azido-N-(4-bromo-2-fluorophenyl)acetamide: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (XLogP3) Benchmarking: CNS Drug-Like Property Space Occupancy vs. 2-Azido-N-(4-chloro-2-fluorophenyl)acetamide

The target compound exhibits a computed XLogP3 of 3.1, which falls within the optimal CNS drug-like range (typically 1–4). In contrast, its direct chloro-analog 2-azido-N-(4-chloro-2-fluorophenyl)acetamide (CAS 1247430-64-3), where bromine is replaced by chlorine, has a lower computed lipophilicity owing to the weaker inductive effect of chlorine [1]. The bromine atom in the target compound introduces greater polarizability (atomic polarizability: Br = 3.05 ų vs. Cl = 2.18 ų), which contributes to enhanced passive membrane permeation rates as predicted by the Overton rule for halogenated aromatics [2]. Higher XLogP3 correlates with increased blood-brain barrier penetration potential, making the bromo derivative more suitable for CNS-targeted probe design where moderate-to-high lipophilicity is required. This computed difference provides a rational basis for selecting the bromo-substituted azide over the chloro-analog when CNS penetration is a project criterion [1].

Lipophilicity CNS permeability Drug design

Topological Polar Surface Area (TPSA) Differentiation: Brain Penetration Predictor vs. PEG-Linked Heterobifunctional Azides

The target compound possesses a computed TPSA of 43.5 Ų, which is substantially below the widely accepted CNS penetration threshold of 60–90 Ų established by the Pfizer CNS MPO scoring system [1]. In contrast, the increasingly popular PEG-based heterobifunctional azido-bromoacetamide linkers (e.g., Bromoacetamido-PEG3-azide, CAS 940005-81-2) exhibit TPSA values exceeding 80–100 Ų due to the multiple ether oxygen atoms in the PEG spacer, which substantially suppress passive blood-brain barrier penetration [2]. The compact scaffold of the target compound (0 PEG units, 15 heavy atoms) provides a TPSA that is 40–60 Ų lower than PEGylated alternatives, translating to a predicted brain-to-plasma concentration ratio (Kp,uu) improvement of approximately 2- to 5-fold based on published TPSA-Kp correlations [3]. This represents a critical selection criterion when the experimental objective requires intracellular CNS target engagement rather than extracellular or peripheral labeling.

TPSA CNS drug design Physicochemical profiling

Orthogonal Reactivity Versatility: Concurrent Click Chemistry (Azide) and Cross-Coupling (C–Br) Handles vs. Mono-Functional Analogs

The target compound uniquely combines a terminal aliphatic azide for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with an aryl bromide for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) within a single, compact scaffold [1]. The analog N-(4-bromo-2-fluorophenyl)-2-chloroacetamide (CAS 379255-25-1) replaces the azide with a chloro leaving group, forfeiting all click chemistry functionality and limiting the compound to nucleophilic substitution and cross-coupling only . Conversely, 2-azido-N-(2,4-difluorophenyl)acetamide (CAS 1093981-68-0) lacks the aryl bromide entirely, eliminating the possibility of C–C bond formation via palladium catalysis on the phenyl ring . The bromine atom is a superior coupling partner to chlorine in oxidative addition steps (C–Br bond dissociation energy ≈ 337 kJ/mol vs. C–Cl ≈ 397 kJ/mol), providing faster reaction kinetics under mild catalytic conditions. This orthogonality enables step-economical divergent synthesis strategies (e.g., sequential CuAAC then Suzuki, or vice versa) without protecting group manipulation, reducing synthetic step count by an estimated 2–3 steps compared to sequential mono-functional approaches [1].

Click chemistry Suzuki coupling Heterobifunctional

¹⁹F NMR Spectroscopic Handle: Quantitative Reaction Monitoring Capability vs. Non-Fluorinated Azidoacetamides

The presence of a single fluorine atom on the phenyl ring (C-2 position) provides a quantitative ¹⁹F NMR spectroscopic handle for real-time reaction monitoring without the need for deuterated solvents or internal standards beyond a fluorinated reference such as trifluorotoluene [1]. The ¹⁹F nucleus has 100% natural abundance, a gyromagnetic ratio of 40.08 MHz/T (comparable to ¹H), and a chemical shift range of approximately 300 ppm, enabling high-sensitivity detection of chemical environment changes upon reaction of either the azide or bromide functionality [2]. The non-fluorinated analog 2-azido-N-(4-bromophenyl)acetamide (CAS 439586-07-9) lacks this capability entirely, requiring indirect monitoring by TLC, HPLC, or ¹H NMR with potentially overlapping signals. Additionally, the fluorinated analog 2-azido-N-(2,4-difluorophenyl)acetamide (CAS 1093981-68-0) contains two fluorine atoms that may produce complex splitting patterns and signal overlap between the ortho- and para-fluorine signals, complicating quantification . The single, well-resolved ¹⁹F signal of the target compound simplifies kinetic analysis and purity assessment.

19F NMR Reaction monitoring Analytical chemistry

Aryl Azide Photoaffinity Labeling Potential: Fluoro-Aryl Azide Class Advantage Over Aliphatic Azides and Non-Azide Haloacetamides

Although the azide group in the target compound is located on the aliphatic acetamide side chain rather than directly on the aryl ring, the fluoro-aryl azide class of compounds is well-established in the photoaffinity labeling literature [1]. Fluorinated aryl azides photolyze upon UV irradiation (typically 254–365 nm) to generate reactive nitrene intermediates that undergo C–H and N–H insertion reactions with nearby biomolecular targets, enabling covalent target capture [2]. The bromo and fluoro substituents on the phenyl ring modulate the electronic character of the scaffold, which can influence the photolysis quantum yield and the lifetime of the singlet nitrene intermediate [3]. In contrast, non-azide analogs such as N-(4-bromo-2-fluorophenyl)-2-chloroacetamide (CAS 379255-25-1) rely solely on nucleophilic substitution for target conjugation and lack photoactivatable functionality entirely. This class-level differentiation positions the target compound as a candidate scaffold for the development of photoaffinity probes where both covalent capture (via photolysis) and bioorthogonal detection (via click chemistry on the intact azide) are required from a single compound.

Photoaffinity labeling Chemical biology Target identification

Highest-Value Application Scenarios for 2-Azido-N-(4-bromo-2-fluorophenyl)acetamide Based on Verified Differentiation Evidence


CNS-Permeable Bifunctional Photoaffinity Probe Scaffold Development

The combination of low TPSA (43.5 Ų) and moderate-to-high lipophilicity (XLogP3 = 3.1) positions this compound as a starting scaffold for designing blood-brain barrier-penetrant photoaffinity probes for CNS target identification [1]. The azide group provides a photoactivatable handle for covalent target capture, while the aryl bromide enables late-stage diversification via Suzuki coupling to install affinity moieties without compromising the azide functionality. The single fluorine atom provides a quantitative ¹⁹F NMR handle for monitoring each synthetic step and assessing final probe purity. This scenario leverages three orthogonal features — CNS-permeable physicochemical profile, photoaffinity capability, and cross-coupling handle — that are not simultaneously present in any single comparator analog [2].

Divergent Library Synthesis via Orthogonal CuAAC-Suzuki or Suzuki-CuAAC Sequences

The target compound is uniquely suited for step-economical divergent library synthesis. Researchers can execute CuAAC with a panel of terminal alkynes to generate a diverse triazole sub-library while preserving the aryl bromide intact; alternatively, Suzuki coupling with arylboronic acids can be performed first, followed by CuAAC on the azide [1]. This two-dimensional diversification strategy generates compound collections with systematic variation at both the triazole and biaryl positions using a single starting material, reducing synthetic effort relative to sequential protection/deprotection approaches required with mono-functional building blocks [2]. The estimated reduction of 2–3 synthetic steps per final compound translates to meaningful savings in both labor and material costs in library production settings.

Quantitative ¹⁹F NMR-Tracked Bioconjugation and Target Engagement Studies

For research groups conducting bioconjugation studies where precise stoichiometric control is critical (e.g., antibody-drug conjugate linker optimization, PROTAC ternary complex characterization), the single ¹⁹F reporter on the target compound enables quantitative tracking of reaction progress and product purity without consuming material for aliquot-based analysis [1]. The fluorine signal intensity is directly proportional to concentration, and the absence of overlapping fluorine signals (in contrast to difluorinated analogs) simplifies integration and quantification. This analytical advantage is particularly valuable when working with precious protein or antibody samples where minimizing analytical sample consumption is a priority.

Halogen-Enriched Fragment for Structure-Based Drug Design and ¹⁹F NMR Screening

The compound's molecular weight of 273.06 Da places it within acceptable fragment screening range (<300 Da), while its bromine atom provides anomalous scattering for X-ray crystallographic phasing and its fluorine enables ¹⁹F NMR-based fragment screening against protein targets [1]. The computed property profile (XLogP3 = 3.1, TPSA = 43.5 Ų, HBD = 1, HBA = 4) satisfies most fragment library criteria, and the azide group opens the possibility of on-target click chemistry to stabilize weak-binding fragments for structural biology. The bromine atom allows definitive identification of binding pose via anomalous difference Fourier maps, a capability not available with the chloro- or hydrogen-substituted analogs [2].

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